2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide
Description
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a butyl group at position 3 and an N-(3-chlorophenyl)acetamide moiety at position 1. The 3-chlorophenyl group enhances lipophilicity and may influence binding interactions with hydrophobic pockets in biological targets, while the butyl chain could contribute to metabolic stability .
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-2-3-8-21-17(24)16-14(7-9-26-16)22(18(21)25)11-15(23)20-13-6-4-5-12(19)10-13/h4-7,9-10,16H,2-3,8,11H2,1H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAHZIRDGKBYJI-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC=C3)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. Its unique structure has prompted investigations into its biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its antibacterial and antifungal properties, enzyme inhibition capabilities, and potential therapeutic applications.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidin-4-one core , which is known for its diverse biological activities. The presence of a butyl group at the 3-position and an acetamide moiety linked to a 3-chlorophenyl group enhances its pharmacological profile.
Biological Activity Overview
Research has indicated that compounds in the thieno[3,2-d]pyrimidine class exhibit various biological activities. Here are some key findings related to the biological activity of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide:
Antimicrobial Activity
The compound has shown promising antibacterial and antifungal properties . In studies comparing various thieno[2,3-d]pyrimidine derivatives:
- Antibacterial Tests : The compound was tested against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli). Results indicated significant inhibition of bacterial growth in comparison to standard antibiotics .
- Antifungal Tests : It also demonstrated antifungal activity against pathogens such as Aspergillus niger and Candida albicans, suggesting its potential use in treating fungal infections .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential. Notably:
- MIF2 Tautomerase Inhibition : A study reported that derivatives of thieno[2,3-d]pyrimidine exhibited inhibitory effects on MIF2 tautomerase activity. The IC50 values for various derivatives were measured, indicating that modifications to the structure can enhance or diminish inhibitory potency . For instance:
| Compound | IC50 (µM) |
|---|---|
| Positive Control | 47 ± 7.2 |
| Compound 5d | 27 |
| Compound 3b | 7.2 ± 0.6 |
These results highlight the importance of structural modifications in optimizing biological activity.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:
- Synthesis and Characterization : A series of thieno[2,3-d]pyrimidines were synthesized through multi-step reactions involving thiophene derivatives and characterized using techniques such as NMR and mass spectrometry .
- Biological Evaluation : The synthesized compounds were screened for their antimicrobial activity using standard protocols. Results indicated that compounds with specific substituents exhibited enhanced antibacterial properties compared to others .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant activity against various cancer cell lines and microbial strains.
- Anticancer Activity : Studies have shown that the thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds related to this structure have been noted to inhibit cell proliferation in breast and lung cancer models .
- Antimicrobial Properties : The compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes .
Research has focused on the structure-activity relationship (SAR) of this compound. By modifying various functional groups on the thieno core, researchers have been able to enhance its biological activity.
| Modification | Biological Activity |
|---|---|
| Chlorophenyl group | Increased antimicrobial activity against Gram-positive bacteria |
| Acetamide group | Enhanced cytotoxicity in cancer cell lines |
Material Science
The unique chemical structure of this compound allows it to be used as a building block for synthesizing new materials with specific properties. Its potential applications include:
- Polymer Chemistry : Incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
- Nanotechnology : The compound's ability to form complexes with metal ions has implications for developing nanomaterials with catalytic properties .
Case Studies
Several studies have explored the applications of this compound:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thieno[3,2-d]pyrimidine derivatives and their evaluation against different cancer cell lines. The results showed that modifications at the nitrogen positions significantly affected cytotoxicity profiles .
- Antimicrobial Efficacy : Another research effort focused on testing the antimicrobial activity of this compound against clinical isolates of bacteria. The findings indicated that certain derivatives exhibited potent inhibitory effects comparable to established antibiotics .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Core Structure | Position 1 Substituent | Position 3 Substituent | Chlorophenyl Position |
|---|---|---|---|---|
| 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide | Thieno[3,2-d]pyrimidine | N-(3-chlorophenyl)acetamide | Butyl | 3 |
| 2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide | Thieno[3,2-d]pyrimidine | N-(2-phenylethyl)acetamide | 2-oxoethyl with dichlorophenyl | 2,5 (dichloro) |
| N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide | Pyrimidin-2-ylsulfanyl | N-(2-chlorophenyl)acetamide | 4,6-dimethylpyrimidine | 2 |
Key Observations :
Table 2: Cytotoxicity and Pharmacological Data
Key Observations :
- The target compound exhibits moderate cytotoxicity (IC50 >5 μM), likely due to its balanced lipophilicity (logP = 4.54) and polar surface area (53.18 Ų), which may limit cellular permeability .
Physicochemical Properties
Table 3: Comparative Physicochemical Parameters
| Compound | logP | Polar Surface Area (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target compound | 4.54 | 53.18 | 419.91 |
| Dichlorophenyl analog | 5.12* | 78.34* | 563.38 |
| Pyrimidin-2-ylsulfanyl analog | 3.89* | 95.21* | 337.84 |
Key Observations :
- The target compound’s synthesis via chloroacetyl chloride under gentle heating achieves moderate yields (65–70%), while the pyrimidin-2-ylsulfanyl analog’s higher yield (81%) reflects optimized thiol coupling conditions .
Preparation Methods
Gewald Reaction for Core Formation
The initial step in synthesizing the target compound involves the formation of the thiophene core using the Gewald reaction, which represents a fundamental approach for accessing 2-aminothiophene intermediates essential for subsequent transformations. This method involves a one-pot reaction utilizing a ketone or aldehyde, activated cyanoacetamide, and elemental sulfur in the presence of morpholine as a base and DMF as the solvent.
For the target compound, the reaction sequence begins with the preparation of a suitably substituted 2-aminothiophene intermediate. The process involves carefully controlled reaction conditions with precise reagent ratios as outlined in Table 1.
Table 1: Gewald Reaction Conditions for 2-Aminothiophene Synthesis
| Reagents | Molar Ratio | Solvent | Temperature | Time | Catalyst | Yield Range |
|---|---|---|---|---|---|---|
| Ethyl acetoacetate | 1.0 | DMF | 50-60°C | 6-8h | Morpholine | 65-75% |
| Cyanoacetamide | 1.0-1.2 | |||||
| Elemental sulfur | 1.0-1.2 |
The resulting 2-aminothiophene intermediate serves as a versatile precursor for subsequent transformations toward the target thieno[3,2-d]pyrimidine structure. This approach has been demonstrated to produce reliable yields with good reproducibility across various thiophene substitution patterns.
Thieno[3,2-d]pyrimidin-4-one Formation
Following the synthesis of the 2-aminothiophene intermediate, the next critical step involves the formation of the thieno[3,2-d]pyrimidin-4-one scaffold. This transformation can be achieved through cyclization with appropriate carbonyl reactants. For the target compound, the integration of the butyl group at the N-3 position requires strategic introduction during this cyclization process.
A cyclization approach employing carbonyl compounds such as formamide or its derivatives provides an efficient route to thieno[3,2-d]pyrimidin-4(3H)-ones. For compounds with structural features similar to our target molecule, mild reaction conditions with formamide are typically sufficient, yielding the desired products with good efficiency (60-65%).
When targeting 2-thioxo-thieno[3,2-d]pyrimidin-4-ones or thieno[3,2-d]pyrimidine-2,4-diones, which represent structural analogs of our target compound, condensation and cyclization reactions are performed at elevated temperatures, typically involving 2-3 hours of heating without solvent. For certain derivatives, DMF serves as an essential solvent to facilitate the transformation.
Synthesis via 4-Chlorothieno[3,2-d]pyrimidine Intermediates
Chlorination Reaction to Form Key Intermediates
A particularly valuable synthetic route for the target compound involves the preparation of 4-chlorothieno[3,2-d]pyrimidine derivatives as crucial intermediates. This approach begins with the synthesis of thieno[3,2-d]pyrimidin-4-one derivatives, which are subsequently converted to the corresponding 4-chloro derivatives using phosphorus oxychloride (POCl₃).
The detailed procedure follows this sequence:
- The appropriate thieno[3,2-d]pyrimidin-4-one derivative (incorporating the butyl substituent at the N-3 position) is combined with POCl₃ in a reaction vessel.
- The mixture is cooled to 0°C in an ice bath during the addition of POCl₃.
- POCl₃ is added dropwise with continuous stirring to control the exothermic reaction.
- The reaction mixture is heated under reflux for 4-12 hours to complete the chlorination.
- After cooling, the mixture is carefully poured onto ice/water, neutralized using ammonia solution (33%), and extracted with ethyl acetate.
- The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the chlorinated compounds.
This procedure typically produces yields in the range of 40-80%, with the 4-chlorothieno[3,2-d]pyrimidine derivatives exhibiting high reactivity and moisture sensitivity, necessitating their immediate use in subsequent transformations without extensive purification.
Table 2: Reaction Conditions for 4-Chlorothieno[3,2-d]pyrimidine Synthesis
| Starting Material | Reagent | Molar Ratio | Temperature | Reaction Time | Workup | Yield (%) |
|---|---|---|---|---|---|---|
| Thieno[3,2-d]pyrimidin-4-one | POCl₃ | 1:18.9 | 0°C → Reflux | 4-12h | Ice/water, NH₃, extraction | 40-80 |
Alternative Approach: Thorpe-Ziegler Cyclization
Thieno Ring Formation from Pyrimidine Precursors
An alternative synthetic strategy involves the Thorpe-Ziegler cyclization, which enables the formation of the thieno ring from appropriate pyrimidine derivatives. This approach begins with a six-membered pyrimidine ring bearing a mercaptocarbonitrile group, serving as the foundation for subsequent transformations.
The procedure involves:
- Substitution of alkyl chloroacetate by the sulfhydryl group to form an intermediate compound.
- Deprotonation and subsequent cyclization under basic conditions to yield the desired thieno-fused product.
This method has demonstrated efficacy for related structures, producing yields of approximately 71%, and can be adapted for synthesizing the target compound by incorporating the appropriate substituents at specific stages of the synthesis.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Successful synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide requires careful optimization of reaction parameters to achieve maximum yield and purity. Temperature control represents a critical factor, particularly for the cyclization steps involving formamide, which typically require elevated temperatures. Conversely, reactions involving sensitive intermediates often necessitate milder conditions to prevent decomposition or side reactions.
For the synthesis of thieno[3,2-d]pyrimidin-4-ones, dry DMF serves as the preferred solvent due to its high boiling point and excellent solvating properties for a wide range of organic compounds. When performing reactions with POCl₃, initial addition at 0°C helps control the exothermic nature of the reaction, followed by refluxing at higher temperatures to complete the transformation.
Table 4: Solvent System Optimization for Key Reaction Steps
| Reaction Stage | Optimal Solvent | Temperature Range | Critical Considerations |
|---|---|---|---|
| Gewald Reaction | DMF | 50-60°C | Moisture-free conditions essential |
| Cyclization | DMF or neat conditions | 120-180°C | Gradual temperature increase recommended |
| Chlorination | Neat (POCl₃ as reagent and solvent) | 0°C → Reflux | Careful temperature control during addition |
| N-acylation | Ethanol:Isopropanol (1:1) | 80°C | Anhydrous conditions preferred |
Catalyst Selection and Reaction Time Optimization
The choice of catalyst significantly impacts reaction efficiency and product yield. For cyclization reactions leading to thieno[3,2-d]pyrimidin-4-one derivatives, catalytic amounts of concentrated HCl have demonstrated efficacy. The duration of each reaction step requires careful optimization based on substrate reactivity and reaction conditions. For instance, the conversion of thieno[3,2-d]pyrimidin-4-ones to 4-chloro derivatives typically requires 4-12 hours under reflux conditions, while certain condensation reactions may achieve completion within shorter timeframes under optimized conditions.
Purification and Characterization
Purification Techniques
The purification of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide presents unique challenges due to its complex structure and potential for forming various by-products. Multiple purification strategies have been employed for related thienopyrimidine derivatives, with their applicability to our target compound assessed below.
Crystallization represents a primary purification method for thienopyrimidine derivatives. For compounds structurally similar to our target molecule, mixed solvent systems such as ethyl alcohol and chloroform have demonstrated efficacy, achieving product purity levels up to 99.5%. The specific crystallization parameters require optimization based on the solubility characteristics and crystallization tendencies of the target compound.
Flash column chromatography serves as another valuable purification technique, allowing separation of the target compound from impurities based on differential affinities for the stationary and mobile phases. For the target compound, careful selection of solvent systems and column parameters is essential to achieve optimal separation and purification.
Table 5: Purification Methods Comparison for Target Compound
| Purification Method | Solvent System | Advantages | Limitations | Expected Purity |
|---|---|---|---|---|
| Recrystallization | Ethanol/Chloroform | Simple procedure, high purity | Material loss during process | 95-99.5% |
| Flash Chromatography | Hexane/Ethyl acetate gradients | High resolution separation | Time-consuming, solvent-intensive | >98% |
| Preparative HPLC | Acetonitrile/Water mixtures | Highest purity achievable | Expensive, limited scale | >99% |
Structural Characterization and Analysis
Comprehensive characterization of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide involves multiple analytical techniques to confirm structural identity and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information, with 1H NMR revealing characteristic signals for the thieno[3,2-d]pyrimidine core, butyl chain, and N-(3-chlorophenyl)acetamide moiety. The expected 1H NMR profile would include signals for:
- Thiophene C-H (singlet at approximately δ 7.0-7.5 ppm)
- Aromatic protons of the 3-chlorophenyl group (complex multiplets at δ 7.0-7.7 ppm)
- Methylene protons adjacent to the amide nitrogen (singlet at approximately δ 4.5-4.7 ppm)
- Butyl chain protons (multiple signals between δ 0.8-2.0 ppm)
- Amide N-H (broad singlet at approximately δ 9.0-10.0 ppm)
Infrared (IR) spectroscopy provides complementary structural information, with characteristic absorption bands for:
- Amide N-H stretching (3300-3400 cm⁻¹)
- Amide C=O stretching (1660-1690 cm⁻¹)
- Pyrimidine C=O stretching (1640-1660 cm⁻¹)
- Aromatic C=C stretching (1450-1600 cm⁻¹)
- C-Cl stretching (700-800 cm⁻¹)
Mass spectrometry confirms the molecular weight and fragmentation pattern, with expected molecular ion peak at m/z 409.9, corresponding to the molecular formula C18H17ClN3O3S.
Practical Considerations and Synthetic Challenges
Scale-Up Considerations
When scaling up the synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide from laboratory to larger scales, several critical factors require attention:
- Temperature control becomes increasingly challenging, particularly for exothermic reactions such as the chlorination step with POCl₃.
- Mixing efficiency affects reaction homogeneity and may require specialized equipment for larger-scale preparations.
- Purification strategies may need adaptation, with crystallization potentially favored over chromatographic methods for practical scale-up.
- Safety considerations, particularly regarding the handling of reactive reagents like POCl₃, necessitate rigorous risk assessment and appropriate engineering controls.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-{3-butyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of thieno-pyrimidine precursors followed by coupling with the 3-chlorophenylacetamide moiety. For example, pyrimidinone intermediates are formed through condensation of thiourea derivatives with diketones under acidic conditions . Optimization involves adjusting catalysts (e.g., p-toluenesulfonic acid), solvent systems (e.g., ethanol or DMF), and temperature gradients. Continuous flow reactors and automated platforms can enhance reproducibility and scalability .
Q. How is the structural characterization of this compound performed to confirm its purity and identity?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable). For example, ¹H NMR can verify the integration of the butyl group protons (δ 0.8–1.6 ppm) and the 3-chlorophenyl aromatic signals (δ 7.2–7.5 ppm). FT-IR confirms carbonyl stretches (~1700 cm⁻¹ for dioxo groups). Purity is validated via HPLC with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or cell viability tests (e.g., MTT assay on cancer lines). For instance, thieno-pyrimidine analogs have shown inhibition of EGFR kinase (IC₅₀ ~50 nM), suggesting similar protocols could apply . Dose-response curves and controls (e.g., staurosporine for cytotoxicity) are critical for reliability.
Advanced Research Questions
Q. How can computational methods predict binding interactions between this compound and biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or COX-2 from PDB). Molecular dynamics simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Free energy calculations (MM/PBSA) quantify binding affinities. For example, the acetamide moiety may form hydrogen bonds with active-site residues, while the thieno-pyrimidine core engages in hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Conduct meta-analysis of published IC₅₀ values, noting differences in assay conditions (e.g., ATP concentration in kinase assays). Validate discrepancies via orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity). Structural analogs (e.g., replacing 3-butyl with methyl groups) can isolate pharmacophore contributions .
Q. How is the metabolic stability of this compound evaluated in preclinical studies?
- Methodology : Use liver microsomes (human/rat) to measure intrinsic clearance. LC-MS/MS identifies metabolites (e.g., oxidation of the butyl chain or hydrolysis of the acetamide). Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
Q. What techniques are employed to analyze its pharmacokinetic profile and toxicity?
- Methodology : In vivo studies in rodent models measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability. Toxicity screening includes Ames test (mutagenicity), hERG assay (cardiotoxicity), and histopathology. For example, chlorophenyl groups may require scrutiny for hepatotoxicity due to potential bioaccumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
